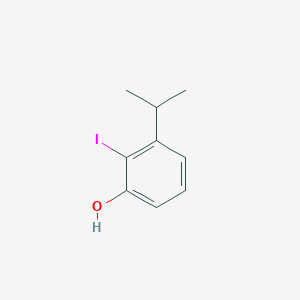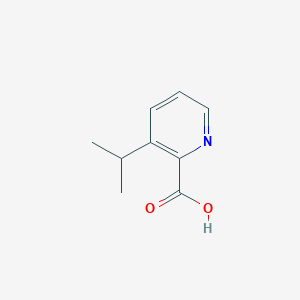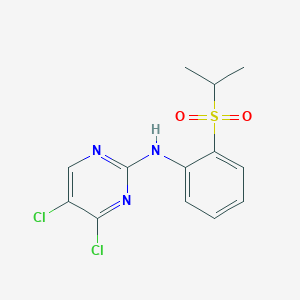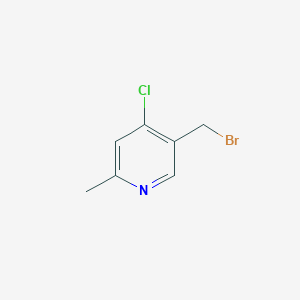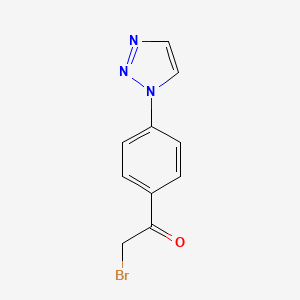
5-(Allyloxy)-4-chloro-2-fluorophenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of an allyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluorophenol and allyl bromide.
Allylation: The first step involves the allylation of 4-chloro-2-fluorophenol using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 5-(Allyloxy)-4-chloro-2-fluorophenol.
Borylation: The next step is the borylation of the allylated product using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an organic solvent.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2).
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of 5-(Allyloxy)-4-chloro-2-fluorophenol
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 5-(Methoxy)-4-chloro-2-fluorophenylboronic acid
- 5-(Allyloxy)-2-fluorophenylboronic acid
Uniqueness
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid is unique due to the presence of both an allyloxy group and a boronic acid group on the same phenyl ring. This combination imparts distinct reactivity and versatility, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C9H9BClFO3 |
|---|---|
分子量 |
230.43 g/mol |
IUPAC名 |
(4-chloro-2-fluoro-5-prop-2-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H9BClFO3/c1-2-3-15-9-4-6(10(13)14)8(12)5-7(9)11/h2,4-5,13-14H,1,3H2 |
InChIキー |
NCAZAFCEIBYPBJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1F)Cl)OCC=C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


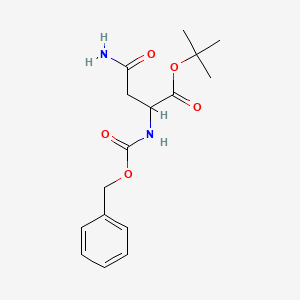

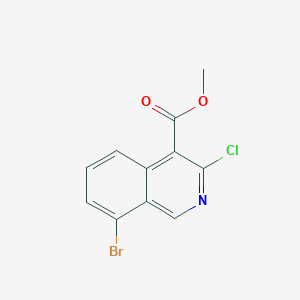

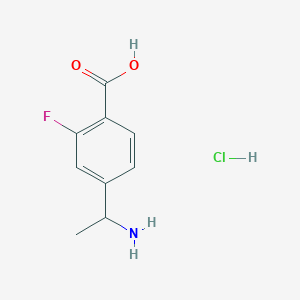
![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)

